molecular formula C8H15Cl2NO2 B1395072 3-Piperidinylmethyl 2-chloroacetate hydrochloride CAS No. 1220031-68-4

3-Piperidinylmethyl 2-chloroacetate hydrochloride

Cat. No.: B1395072
CAS No.: 1220031-68-4
M. Wt: 228.11 g/mol
InChI Key: ZHOMYQSQHBYIHR-UHFFFAOYSA-N
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Description

3-Piperidinylmethyl 2-chloroacetate hydrochloride is a chemical compound with the CAS number 1220031-68-4 . It is used for pharmaceutical testing .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties of this compound can be found on chemical databases .

Scientific Research Applications

Antisecretory Effects

3-Piperidinylmethyl 2-chloroacetate hydrochloride and related compounds have shown effectiveness as H2-receptor antagonists. These compounds inhibit gastric acid secretion in rats and dogs, demonstrating their potential in treating conditions like gastritis, gastric, and duodenal ulcers. Their effectiveness is comparable to, and in some cases, surpasses that of cimetidine, a well-known H2-receptor antagonist (Bickel, Herling, Rising, & Wirth, 1986).

Molecular and Crystal Structure Analysis

Research on compounds similar to this compound, like 4-Piperidinecarboxylic acid hydrochloride, has provided valuable insights into their molecular and crystal structures. These studies involve techniques like X-ray diffraction and FTIR spectroscopy, contributing to our understanding of their chemical properties and potential applications in various fields (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Metabolic Pathway Analysis

Another significant application is in understanding the metabolic pathways of related compounds in the human body. For instance, studies on Roxatidine acetate hydrochloride, a similar H2-receptor antagonist, have revealed insights into the enzymes involved in its metabolism. This knowledge is crucial for drug development and understanding drug interactions in the human body (Sasaki et al., 2001).

Antimicrobial Activities

Compounds structurally related to this compound have also been studied for their antimicrobial properties. For example, the synthesis and screening of certain piperidine derivatives have shown moderate antimicrobial activities against various pathogens, highlighting their potential in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

Properties

IUPAC Name

piperidin-3-ylmethyl 2-chloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2.ClH/c9-4-8(11)12-6-7-2-1-3-10-5-7;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOMYQSQHBYIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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